molecular formula C8H18N2O3S B14520995 2-[(Azepan-1-yl)amino]ethane-1-sulfonic acid CAS No. 62692-84-6

2-[(Azepan-1-yl)amino]ethane-1-sulfonic acid

Cat. No.: B14520995
CAS No.: 62692-84-6
M. Wt: 222.31 g/mol
InChI Key: IVWVMTVFITXALH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Azepan-1-yl)amino]ethane-1-sulfonic acid is an organic compound that features a sulfonic acid group attached to an ethane chain, which is further linked to an azepane ring through an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Azepan-1-yl)amino]ethane-1-sulfonic acid typically involves the reaction of azepane with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Azepane+Ethane-1-sulfonyl chloride2-[(Azepan-1-yl)amino]ethane-1-sulfonic acid\text{Azepane} + \text{Ethane-1-sulfonyl chloride} \rightarrow \text{this compound} Azepane+Ethane-1-sulfonyl chloride→2-[(Azepan-1-yl)amino]ethane-1-sulfonic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-[(Azepan-1-yl)amino]ethane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions to form sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products

    Oxidation: Sulfonate derivatives.

    Reduction: Secondary amines.

    Substitution: Sulfonamide derivatives.

Scientific Research Applications

2-[(Azepan-1-yl)amino]ethane-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a drug precursor.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(Azepan-1-yl)amino]ethane-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid group can form strong ionic interactions with positively charged residues, while the azepane ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Azepan-1-yl)ethan-1-amine: Similar structure but lacks the sulfonic acid group.

    2-(Piperidin-1-yl)ethane-1-sulfonic acid: Contains a piperidine ring instead of an azepane ring.

    2-(Morpholin-4-yl)ethane-1-sulfonic acid: Contains a morpholine ring instead of an azepane ring.

Uniqueness

2-[(Azepan-1-yl)amino]ethane-1-sulfonic acid is unique due to the presence of both the azepane ring and the sulfonic acid group, which confer distinct chemical and biological properties

Properties

CAS No.

62692-84-6

Molecular Formula

C8H18N2O3S

Molecular Weight

222.31 g/mol

IUPAC Name

2-(azepan-1-ylamino)ethanesulfonic acid

InChI

InChI=1S/C8H18N2O3S/c11-14(12,13)8-5-9-10-6-3-1-2-4-7-10/h9H,1-8H2,(H,11,12,13)

InChI Key

IVWVMTVFITXALH-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)NCCS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.